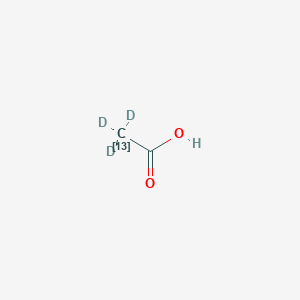

Acetic Acid-2-13C-2,2,2-d3

Overview

Description

Acetic Acid-2-13C-2,2,2-d3, also known as 13CD3CO2H, is a stable isotope of acetic acid . It has a molecular weight of 64.06 . .

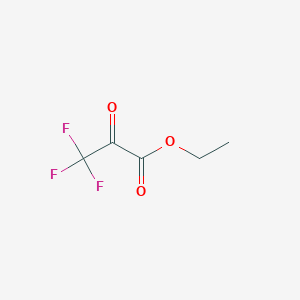

Molecular Structure Analysis

The linear formula of Acetic Acid-2-13C-2,2,2-d3 is 13CD3CO2H . This indicates that it has one carbon atom labeled with Carbon-13 (13C), three hydrogen atoms replaced by Deuterium (D), and the rest of the molecule is acetic acid.Physical And Chemical Properties Analysis

Acetic Acid-2-13C-2,2,2-d3 has a vapor density of 2.07 (vs air), a vapor pressure of 11.4 mmHg at 20 °C, and an autoignition temperature of 800 °F . It has a refractive index of n20/D 1.37 (lit.), a boiling point of 117-118 °C (lit.), and a melting point of 16.2 °C (lit.) . Its density is 1.118 g/mL at 25 °C .Scientific Research Applications

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

These applications highlight the versatility of 2,2,2-trideuterioacetic acid in diverse scientific fields. Its isotopic labeling provides valuable insights into biological processes, chemical reactions, and environmental dynamics. If you need further details or additional applications, feel free to ask! 🌟

Safety and Hazards

Acetic Acid-2-13C-2,2,2-d3 is classified as a dangerous good for transport and may be subject to additional shipping charges . It has hazard classifications of Eye Damage 1, Flammable Liquid 3, and Skin Corrosion 1A . The safety information suggests keeping away from heat sources, sparks, open flames, and hot surfaces .

Mechanism of Action

Target of Action

As a derivative of acetic acid, it may interact with similar biological targets .

Mode of Action

It’s important to note that the presence of deuterium atoms could potentially alter the compound’s interactions with its targets .

Biochemical Pathways

As a derivative of acetic acid, it might be involved in similar metabolic pathways .

Pharmacokinetics

The presence of deuterium atoms could potentially influence these properties .

Result of Action

As a derivative of acetic acid, it might exhibit similar effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2,2,2-trideuterioacetic acid .

properties

IUPAC Name |

2,2,2-trideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-KQORAOOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481080 | |

| Record name | Acetic acid-2-13C,2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.063 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid-2-13C,2,2,2-d3 | |

CAS RN |

79562-15-5 | |

| Record name | Acetic acid-2-13C,2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETIC ACID-2-13C, 2,2,2-d3, * ATOM % 13C,* ATOM % D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid](/img/structure/B133389.png)

![Methyl 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B133396.png)

![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B133409.png)